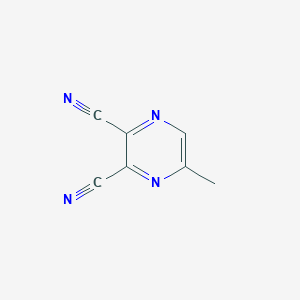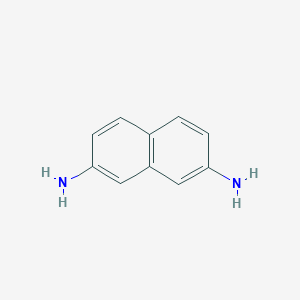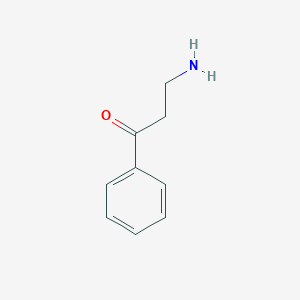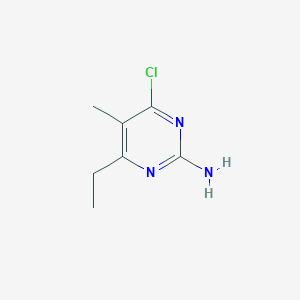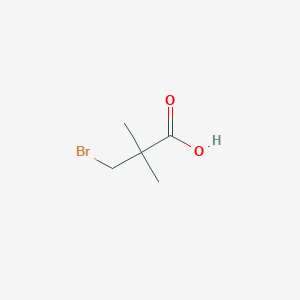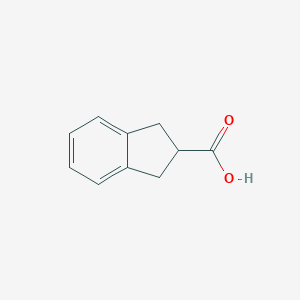
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as NSC 721648 and is a member of the pyridazine family of compounds.
Mechanism Of Action
The mechanism of action of 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. For example, it has been reported that this compound can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription.
Biochemical And Physiological Effects
Studies have shown that 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one can induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Furthermore, this compound has been shown to have low toxicity towards normal cells, indicating its potential as a selective anticancer agent.
Advantages And Limitations For Lab Experiments
One advantage of using 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one in lab experiments is its potent cytotoxic activity against various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several potential future directions for research on 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one. One direction could be to investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective anticancer agents. Another direction could be to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and toxicity in animal models. Additionally, studies could be conducted to investigate the potential of this compound as a drug delivery system for other anticancer agents.
Synthesis Methods
The synthesis of 4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one involves the reaction of 4,5-dichloropyridazine with sodium benzylthiolate in the presence of a base such as potassium carbonate. The resulting compound is then treated with sodium hydroxide to yield the final product. The yield of this synthesis method is reported to be around 60%.
Scientific Research Applications
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one has been extensively studied for its potential as an anticancer agent. Several studies have reported that this compound exhibits potent cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer cells. In addition, this compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
properties
CAS RN |
5592-55-2 |
|---|---|
Product Name |
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one |
Molecular Formula |
C18H16N2OS2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
4,5-bis(benzylsulfanyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H16N2OS2/c21-18-17(23-13-15-9-5-2-6-10-15)16(11-19-20-18)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,20,21) |
InChI Key |
PYOHPFAXQSBAKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=C(C(=O)NN=C2)SCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(=O)NN=C2)SCC3=CC=CC=C3 |
Other CAS RN |
5592-55-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



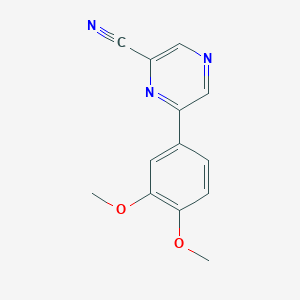
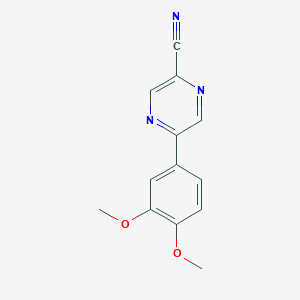
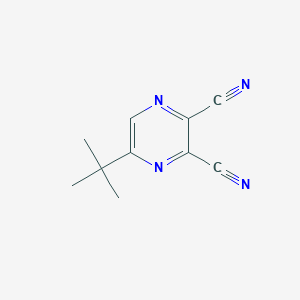
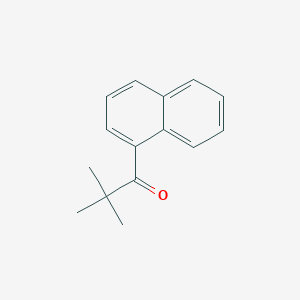

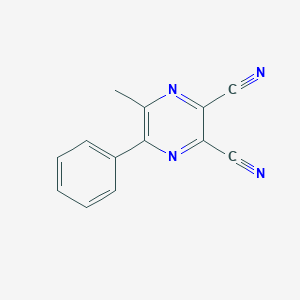
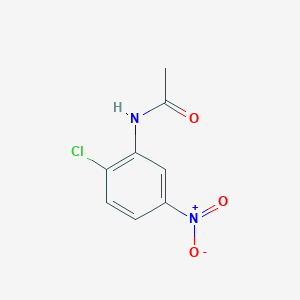
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
